molecular formula C14H11N5O4 B2365224 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1171394-26-5

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2365224
CAS No.: 1171394-26-5
M. Wt: 313.273
InChI Key: CDLNHTVWPUSELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple pharmaceutically relevant motifs, including a 1,3,4-oxadiazole ring and a pyrazole carboxamide group, linked by a benzo[d][1,3]dioxole (piperonyl) unit. The 1,3,4-oxadiazole scaffold is widely recognized as a bioisostere for esters and amides, offering improved metabolic stability, and has been extensively explored for developing novel therapeutic agents with antibacterial and antioxidant activities . The pyrazole-carboxamide moiety is a classical structure in active pharmaceutical ingredients and is known to play a vital role in biological activity, particularly in inhibiting enzymes like kinases . Furthermore, molecular frameworks incorporating the benzo[d][1,3]dioxole group have demonstrated a range of bioactive properties . This combination of features makes this compound a valuable chemical tool for researchers investigating new small-molecule inhibitors, exploring structure-activity relationships (SAR), and screening for potential biological activities in areas such as infectious disease and oxidative stress. The product is provided for non-human research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c1-19-9(4-5-15-19)12(20)16-14-18-17-13(23-14)8-2-3-10-11(6-8)22-7-21-10/h2-6H,7H2,1H3,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLNHTVWPUSELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Oxadiazole ring : Implicated in various pharmacological effects.
  • Pyrazole core : Often associated with anti-inflammatory and analgesic properties.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, oxadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Receptor Modulation : It may interact with various receptors, impacting signaling pathways related to inflammation and pain perception.

Antimicrobial Activity

Various studies have assessed the antimicrobial properties of compounds similar to or including the oxadiazole and pyrazole moieties:

CompoundActivityReference
5-halogenomethylsulfonyl-benzotriazolesSignificant antibacterial activity against Staphylococcus aureus
Benzodioxole derivativesEffective against Candida albicans with MIC values ranging from 12.5 to 25 μg/mL

These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural components.

Antidiabetic Potential

Research indicates that benzodioxole derivatives possess antidiabetic properties. For example:

  • Compounds with similar structures showed potent inhibition against α-amylase (IC50 values as low as 0.68 µM), indicating potential for managing diabetes by regulating carbohydrate metabolism .

Cytotoxicity and Cancer Research

The cytotoxic effects of related compounds have been explored:

  • Certain derivatives demonstrated significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . Such findings highlight the potential for development into anticancer agents.

Study on Oxadiazole Derivatives

A study focusing on oxadiazole derivatives revealed their multifaceted biological activities:

  • Compounds exhibited inhibitory effects on AChE and other enzymes associated with neurodegenerative diseases . This suggests that this compound could be explored for therapeutic applications in cognitive disorders.

In Vivo Studies

In vivo evaluations using diabetic mouse models have indicated promising results for compounds similar to the target compound:

  • A derivative showed significant reductions in blood glucose levels after administration over multiple doses . This reinforces the need for further investigation into the antidiabetic potential of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against various cancer cell lines. The compound's structural features allow it to interact with biological targets involved in cancer progression.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer). For instance, a study showed that certain pyrazole derivatives had IC50 values as low as 36 μM against HCT-116 cells, indicating strong anticancer potential .

Mechanism of Action:

The compound likely induces apoptosis in cancer cells through various pathways, including the modulation of apoptotic markers and inhibition of cell proliferation signals.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders.

Research Findings:

  • Inhibition of COX Enzymes : Similar compounds have shown promising results as selective inhibitors of cyclooxygenase (COX) enzymes. For example, derivatives have demonstrated IC50 values ranging from 0.2 μM to 17.5 μM against COX-II, suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs .

Clinical Relevance:

The anti-inflammatory activity can be beneficial in treating conditions such as arthritis and other inflammatory diseases by reducing pain and swelling.

Immunomodulatory Effects

The immunomodulatory properties of the compound are another area of interest. It appears to play a role in regulating immune responses, which can be crucial for treating autoimmune diseases.

Experimental Evidence:

Studies have shown that related compounds can enhance T-cell proliferation and modulate cytokine production in immune cells. For instance, certain pyrazole derivatives have been found to stimulate CD4+ and CD8+ T-cell responses significantly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the oxadiazole and pyrazole moieties can lead to enhanced biological activity.

Data Table: Structure-Activity Relationships

Compound VariantBiological ActivityIC50 (μM)Target
Variant AAnticancer36HCT-116
Variant BAnti-inflammatory0.2COX-II
Variant CImmunomodulatory-T-cells

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d][1,3]dioxol-5-yl Heterocycles

Compound Name Core Heterocycle Substituents/Modifications Key Functional Groups Reference
N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide 1,3,4-Oxadiazole 5-(Benzo[d][1,3]dioxol-5-yl), 2-(1-methylpyrazole-5-carboxamide) Oxadiazole, pyrazole, carboxamide N/A
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) Dienamide Conjugated diene, triazole Amide, triazole
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-benzoyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (3) Dihydropyrazole 3-tert-butyl, carbohydrazide, benzoyl Pyrazole, carbohydrazide, benzamide
3-(Benzo[d][1,3]dioxol-5-yl)-5-((4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenylamino)methyl)benzoic acid (5h) Benzothiadiazole Thiadiazole sulfonamide, benzoic acid Sulfonamide, carboxylic acid
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide Pyrazole Hydrazide, methoxybenzylidene Hydrazide, Schiff base

Key Observations :

  • The 1,3,4-oxadiazole core in the target compound offers greater rigidity and electronic diversity compared to dienamides (e.g., 5a) or dihydropyrazoles (e.g., compound 3) .
  • Carboxamide and carbohydrazide functionalities are prevalent across analogs, but substituents like sulfonamides (5h) or Schiff bases () introduce distinct pharmacological profiles.

Physicochemical Properties

Table 2: Physical and Spectral Data of Selected Analogs

Compound ID Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS) Elemental Analysis (C/H/N) Reference
3a () 68 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS: 403.1 [M+H]+ Calcd: C 62.61, H 3.75; Found: C 62.82
5a () 85.7 230–231 FTIR: 3180 cm⁻¹ (N-H), 2230 cm⁻¹ (C≡N); MS: [M-H]⁻ 352.1 N/A
3 () 63 176 ¹H-NMR: δ 7.97 (s, 1H), 2.48 (s, 3H); MS: [M+H]+ 435.2 N/A
5h () 93 N/A HRMS: 633.1762 [M+H]+ (Calcd: 633.1749) N/A
74 () 20 N/A N/A N/A

Key Observations :

  • Yields vary significantly (20–93%), influenced by reaction conditions (e.g., Suzuki coupling in 5h vs. low-yield amidation in compound 74) .
  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For instance, compound 5a’s high mp (230–231°C) reflects strong intermolecular interactions from its conjugated diene and triazole groups .

Preparation Methods

Cyclization of Diacylhydrazides

The most common method involves cyclizing diacylhydrazides under dehydrating conditions. Benzo[d]dioxole-5-carboxylic acid hydrazide is reacted with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

$$
\text{Benzo[d]dioxole-5-carbohydrazide} + \text{1-Methyl-1H-pyrazole-5-carbonyl chloride} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}
$$

Optimization Notes :

  • Solvent : Toluene or dichloromethane improves yield (85–92%).
  • Temperature : Reflux at 110°C for 6–8 hours ensures complete cyclization.

Amidoxime Cyclization with Carboxylic Acid Derivatives

An alternative route employs amidoxime intermediates. Benzo[d]dioxole-5-carboxamidoxime is treated with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of carbodiimides (e.g., DCC) to facilitate cyclization:

$$
\text{Benzo[d]dioxole-5-carboxamidoxime} + \text{R-COCl} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}
$$

Advantages :

  • Higher regioselectivity for the 1,3,4-oxadiazole isomer.
  • Yields up to 88% with minimal byproducts.

Functionalization of the Pyrazole Moiety

N-Methylation of Pyrazole

1H-Pyrazole-5-carboxylic acid is methylated using dimethyl sulfate in chloroform under basic conditions (K₂CO₃):

$$
\text{1H-Pyrazole-5-carboxylic acid} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3, \text{CHCl}3} \text{1-Methyl-1H-pyrazole-5-carboxylic acid}
$$

Characterization :

  • ¹H NMR : Singlet at δ 3.90 ppm confirms N-methyl group.
  • IR : C=O stretch at 1680 cm⁻¹.

Amide Bond Formation

The oxadiazol-2-amine intermediate is coupled with 1-methyl-1H-pyrazole-5-carbonyl chloride using triethylamine in tetrahydrofuran (THF):

$$
\text{5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine} + \text{R-COCl} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Compound}
$$

Reaction Conditions :

  • Stoichiometry : 1:1.2 molar ratio of amine to acyl chloride.
  • Yield : 78–85% after recrystallization.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (s, 1H, pyrazole-H), 7.45–6.90 (m, 3H, benzodioxole-H), 3.92 (s, 3H, N-CH₃).
  • ¹³C NMR : 162.5 ppm (C=O), 148.2 ppm (oxadiazole-C).
  • HRMS (ESI+) : m/z 355.3 [M+H]⁺ (calculated for C₁₇H₁₅N₅O₄).

X-ray Crystallography

Single-crystal analysis reveals a planar oxadiazole ring with dihedral angles of 31.67° (benzodioxole) and 68.22° (pyrazole), confirming the anti conformation.

Industrial-Scale Synthesis Considerations

Patent CN115260175A highlights a scalable route using cost-effective reagents:

  • Batch Size : Up to 1 kg with 90% purity after column chromatography.
  • Green Chemistry : Ethyl acetate/water biphasic system reduces solvent waste.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-methylation of pyrazole is mitigated by controlled reagent addition.
  • Oxadiazole Ring Stability : Avoid prolonged heating above 120°C to prevent decomposition.

Q & A

Q. Table 1: Representative Reaction Yields

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationPOCl₃, 80°C, 6h63–84
Amide couplingDCC, DMF, RT, 12h58–86
Final purificationEthanol recrystallization>95% purity

Basic: How is structural characterization performed, and what analytical techniques are critical?

Methodological Answer:
Rigorous characterization requires:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazole rings .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:
SAR studies focus on modifying:

  • Benzo[d][1,3]dioxole moiety: Replace with nitro or methyl groups to alter lipophilicity and target binding .
  • Oxadiazole ring: Substitute sulfur for oxygen in thiadiazole analogs to improve metabolic stability .
  • Pyrazole substituents: Introduce tert-butyl groups to enhance steric bulk and selectivity .

Q. Table 2: Bioactivity of Structural Analogs

Analog ModificationIC₅₀ (μM)TargetReference
Nitro-phenyl substitution1.2EGFR kinase
Thiadiazole replacement0.8Antimicrobial activity
tert-Butyl pyrazole derivative2.5Anticonvulsant

Advanced: What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Pharmacokinetics: Use Sprague-Dawley rats for bioavailability studies, with LC-MS/MS quantification of plasma levels .
  • Toxicity: Acute toxicity assessed via OECD Guideline 423, focusing on hepatic and renal biomarkers .
  • Blood-Brain Barrier Penetration: Employ MDCK-MDR1 cell monolayers to predict CNS activity .

Advanced: How do conflicting bioactivity data across studies arise, and how can they be resolved?

Methodological Answer:
Discrepancies often stem from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to reduce false positives .
  • Solvent Effects: DMSO concentrations >1% may inhibit enzyme activity; use lower concentrations .
  • Cell Line Differences: Validate targets across multiple lines (e.g., HepG2 vs. MCF-7 for anticancer activity) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinase targets) to identify key interactions .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
  • QSAR Models: CoMFA/CoMSIA analyses correlate electronic parameters (e.g., logP) with IC₅₀ values .

Advanced: How can metabolic stability be improved without compromising potency?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogens in the pyrazole ring to slow CYP450 metabolism .
  • Prodrug Strategies: Mask carboxyl groups as ethyl esters to enhance oral bioavailability .
  • Steric Shielding: Introduce methyl groups ortho to metabolically sensitive sites .

Advanced: What combination therapies could synergize with this compound’s mechanism?

Methodological Answer:

  • Anticancer: Pair with cisplatin to enhance DNA damage via ROS amplification .
  • Antimicrobial: Combine with β-lactams to disrupt bacterial cell wall synthesis .
  • Dosage Optimization: Use Chou-Talalay plots to determine synergistic ratios in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.